molecular formula C₁₂H₁₇N₅O₄ B1145069 [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate CAS No. 97845-80-2

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

Cat. No. B1145069
CAS RN: 97845-80-2
M. Wt: 295.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate” is a chemical compound with a molecular formula of C15H15N5O4 . It has an average mass of 329.311 Da and a monoisotopic mass of 329.112396 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-amino-9-((2-hydroxy ethoxy) methyl)-1H-purin-6(9H)-one (acyclovir) was made to react with various substituted phenyl moieties in the presence of dicyclohexyl carbodiimide and N,N-dimethylamino pyridine using N,N-dimethyl formamide to obtain the acyclovir derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . It has a molar refractivity of 83.5±0.5 cm³ .


Chemical Reactions Analysis

While specific chemical reactions involving “[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate” are not available, similar compounds have been synthesized and studied for their biological activity .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 585.8±58.0 °C at 760 mmHg, and a flash point of 308.1±32.3 °C . It has a polar surface area of 121 Ų and a molar volume of 217.8±7.0 cm³ .

Scientific Research Applications

Inhibition of SARS-CoV-2

Penciclovir has been studied for its potential to inhibit SARS-CoV-2. It’s a nucleotide analog that can stop RNA replication by inhibiting the RNA-dependent RNA polymerase enzyme . Molecular dynamic studies have been conducted to provide insight into the inhibition mechanism of Penciclovir .

Antiviral Activity Against Herpesviruses

Penciclovir has a similar spectrum of activity against human herpesviruses as acyclovir. Both compounds have good activity against herpes simplex viruses types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). Like acyclovir, penciclovir has slight activity against cytomegalovirus (CMV) .

Inhibition of Acyclovir-Resistant Strains

Certain acyclovir-resistant strains, some of which were of clinical origin and all of which expressed altered thymidine kinase or DNA polymerase, were susceptible to penciclovir . This suggests that penciclovir could be a potential treatment option for infections resistant to acyclovir.

Inhibition of Foscarnet-Resistant HSV Isolates

A series of foscarnet-resistant HSV isolates appeared to be susceptible to both penciclovir and acyclovir . This indicates that penciclovir could be used in cases where foscarnet-resistant HSV is present.

Selectivity and Cross-Resistance Pattern

Penciclovir is a highly selective antiherpesvirus agent. The comparative activity of penciclovir and acyclovir depended on both the host cell and the assay. While in certain circumstances penciclovir was more active than acyclovir, overall the activities of the two compounds were considered comparable .

Mechanism of Action

Target of Action

Penciclovir Monoacetate primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections .

Mode of Action

Penciclovir Monoacetate, in its initial form, is inactive. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in the activation of penciclovir . Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .

Biochemical Pathways

The activated form of Penciclovir Monoacetate, penciclovir triphosphate, selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the impairment of the virus’s ability to replicate within the cell .

Pharmacokinetics

Penciclovir displays linear pharmacokinetics in the anticipated therapeutic dose range of famciclovir . Peak plasma concentrations of penciclovir were obtained at median times of 0.5–0.75 h after dosing . The areas under the concentration versus time curves (AUC) and the peak penciclovir concentration (Cmax) increased linearly with the dose of famciclovir .

Result of Action

The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell . This results in a reduction in the severity and duration of herpesvirus infections .

Action Environment

Environmental factors such as temperature can influence the stability of Penciclovir Monoacetate. Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .

properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPBRZXGEFQVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

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